![molecular formula C19H24N2O B6639422 Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol](/img/structure/B6639422.png)
Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol
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Overview
Description
Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antipsychotic effects by blocking the dopamine receptors in the brain. Additionally, it has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-understood compound. However, it also has some limitations. It is a controlled substance and requires special handling and storage. It can also be expensive to purchase.
Future Directions
There are several future directions for the study of Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
This compound is a compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its potential therapeutic benefits and side effects.
Synthesis Methods
Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-piperidone hydrochloride with 2-pyridine ethanol in the presence of sodium borohydride and palladium on carbon as a catalyst. The resulting product is then treated with phenyl magnesium bromide to obtain this compound.
Scientific Research Applications
Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(17-4-2-1-3-5-17)18-9-14-21(15-10-18)13-8-16-6-11-20-12-7-16/h1-7,11-12,18-19,22H,8-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOIBFBGGFFNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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